molecular formula C20H26N2O4 B10970801 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10970801
M. Wt: 358.4 g/mol
InChI Key: XLHSIAZYPMTQSO-UHFFFAOYSA-N
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Description

3-{[4-(3-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a piperazine moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane ring, the introduction of the piperazine moiety, and the attachment of the methoxyphenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-{[4-(3-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[4-(3-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(3-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic heptane ring, piperazine moiety, and methoxyphenyl group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C20H26N2O4/c1-26-16-4-2-3-15(12-16)21-7-9-22(10-8-21)19(23)17-13-5-6-14(11-13)18(17)20(24)25/h2-4,12-14,17-18H,5-11H2,1H3,(H,24,25)

InChI Key

XLHSIAZYPMTQSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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